molecular formula C3H4BrClO B8675385 (2R)-2-bromopropionyl chloride CAS No. 52152-04-2

(2R)-2-bromopropionyl chloride

Cat. No.: B8675385
CAS No.: 52152-04-2
M. Wt: 171.42 g/mol
InChI Key: OZGMODDEIHYPRY-UWTATZPHSA-N
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Description

(2R)-2-Bromopropionyl chloride (CAS: 7148-74-5) is a chiral acyl halide with the molecular formula C₃H₄BrClO and a molecular weight of 171.42 g/mol . It is characterized by a boiling point of 131–133°C, a density of 1.70 g/mL, and a refractive index of n²⁰/D 1.47 . This compound is synthesized via the reaction of (R)-2-bromopropionic acid with thionyl chloride (SOCl₂) under reflux conditions . Its stereochemical purity is critical in enantioselective syntheses, such as the preparation of functional lactide monomers for biodegradable polymers and morpholine-2,5-dione derivatives for biomedical applications .

Properties

CAS No.

52152-04-2

Molecular Formula

C3H4BrClO

Molecular Weight

171.42 g/mol

IUPAC Name

(2R)-2-bromopropanoyl chloride

InChI

InChI=1S/C3H4BrClO/c1-2(4)3(5)6/h2H,1H3/t2-/m1/s1

InChI Key

OZGMODDEIHYPRY-UWTATZPHSA-N

Isomeric SMILES

C[C@H](C(=O)Cl)Br

Canonical SMILES

CC(C(=O)Cl)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Chloroacetyl Chloride (ClCH₂COCl)
  • Reactivity : Chloroacetyl chloride is less reactive than brominated analogs due to the weaker leaving group ability of Cl⁻ compared to Br⁻. This results in slower nucleophilic acyl substitution reactions .
  • Applications: Used in peptide synthesis (e.g., forming N-chloroacetyl amino acids) but often yields lower product purity compared to brominated counterparts. For example, substituting 2-bromopropionyl chloride with chloroacetyl chloride in iodinated polyester synthesis led to a 41% yield over two steps .
  • Physical Properties : Lower molecular weight (112.94 g/mol) and boiling point (~105°C) than (2R)-2-bromopropionyl chloride .
2.2. 3-Bromopropionyl Chloride (BrCH₂CH₂COCl)
  • Reactivity : The bromine atom on the β-carbon (C3) reduces steric hindrance compared to the α-bromo isomer, enabling faster reactions in linear chain syntheses. However, it is less effective in forming cyclic esters like lactides .
  • Applications: Primarily used in non-stereospecific reactions, such as synthesizing N-(3-bromopropionyl) peptides .
  • Stereochemical Impact : Lacks the chiral center present in (2R)-2-bromopropionyl chloride, limiting its utility in enantioselective polymerizations .
2.3. 2-Bromopropionyl Bromide (BrCH(CH₃)COBr)
  • Reactivity : The bromide leaving group (Br⁻) enhances reactivity in nucleophilic substitutions compared to chloride analogs. However, this compound is more moisture-sensitive and challenging to handle .
  • Applications : Preferred in high-yield radical polymerizations due to its superior initiating efficiency .
  • Physical Properties : Higher molecular weight (215.89 g/mol) and boiling point (~140°C) than the chloride analog .
2.4. 2-Bromo-2-methylpropionyl Chloride ((CH₃)₂CBrCOCl)
  • Reactivity : The α-methyl group introduces steric hindrance, slowing down nucleophilic attacks. This makes it less suitable for synthesizing sterically constrained products like cyclic diesters .
  • Applications : Used in controlled radical polymerization (e.g., ATRP) to achieve narrow polydispersity indices .
2.5. 4-Chlorobutyryl Chloride (ClCH₂CH₂CH₂COCl)
  • Reactivity : The longer carbon chain reduces electrophilicity at the carbonyl carbon, requiring harsher reaction conditions (e.g., higher temperatures) for acylations .
  • Applications : Utilized in synthesizing long-chain acylated peptides but incompatible with cyclization reactions requiring short-chain substrates .

Key Research Findings

  • Enantioselectivity: (2R)-2-Bromopropionyl chloride enables the synthesis of (S)-configured lactide monomers when derived from L-alanine, critical for producing stereoregular poly(lactic acid) .
  • Yield Comparisons : Substitution with chloroacetyl chloride in iodinated polyester synthesis reduced yields by ~30% compared to brominated analogs .
  • Hazard Profile : Classified as a hazardous substance (Category 4-2-III) due to its corrosive and lachrymatory properties, requiring stringent handling protocols .

Q & A

Q. What are the standard synthetic protocols for (2R)-2-bromopropionyl chloride, and how do reaction conditions impact yield?

Answer: The synthesis typically involves two steps:

Formation of 2-bromopropionic acid derivative : (2R)-2-bromopropionic acid reacts with thionyl chloride (SOCl₂) under controlled conditions. In a dry two-neck flask, SOCl₂ is added dropwise at 0°C to prevent side reactions, followed by vacuum distillation to remove excess SOCl₂ .

Esterification or acylation : The chloride is reacted with alcohols (e.g., 2-hydroxypropyl methacrylate) in solvents like THF, using pyridine as an HCl acceptor. Dropwise addition over 3 hours at 0°C minimizes thermal degradation .
Key Variables :

  • Temperature : Prolonged reflux (e.g., 60°C for 160 hours) may improve conversion but risks racemization .
  • Solvent Choice : THF stabilizes intermediates, while pyridine neutralizes HCl, preventing side reactions .
    Yield Optimization : Monitor via TLC or NMR to confirm intermediate purity before proceeding .

Q. What are the critical physical properties and handling precautions for (2R)-2-bromopropionyl chloride?

Answer :

  • Physical Properties :
    • Boiling point: 131–133°C at ambient pressure .
    • Density: 1.70 g/cm³ .
    • Chirality: The (R)-configuration influences stereoselective reactions, requiring enantiomeric purity checks via polarimetry or chiral HPLC .
  • Handling Precautions :
    • Moisture Sensitivity : Hydrolyzes rapidly in water, releasing HBr and HCl. Use anhydrous solvents and inert atmospheres .
    • Storage : Store under argon at –20°C in amber glass to prevent light-induced decomposition .
    • Safety : Use fume hoods, nitrile gloves, and eye protection. Incompatible with alcohols, amines, and strong bases .

Q. How is (2R)-2-bromopropionyl chloride purified post-synthesis, and what analytical methods validate purity?

Answer :

  • Purification :
    • Distillation : Short-path distillation under reduced pressure (17–20 mmHg) isolates the product while avoiding thermal degradation .
    • Solvent Extraction : Wash crude product with cold NaHCO₃ to remove acidic impurities, followed by drying over MgSO₄ .
  • Analytical Validation :
    • ¹H/¹³C NMR : Confirm absence of residual thionyl chloride (δ 5.3 ppm for CH adjacent to Br) .
    • FT-IR : Look for C=O stretch at ~1800 cm⁻¹ and C-Br at ~550 cm⁻¹ .
    • Chiral HPLC : Verify enantiomeric excess using a Chiralpak® column .

Advanced Research Questions

Q. How does the (R)-configuration influence reactivity in asymmetric synthesis, and how can racemization be minimized?

Answer :

  • Steric Effects : The (R)-configuration directs nucleophilic attack (e.g., in esterifications) to the less hindered side, enhancing stereoselectivity in chiral polymers or pharmaceuticals .
  • Racemization Risks :
    • Temperature Control : Prolonged heating (>60°C) during synthesis or purification can racemize the product. Use low-temperature reflux (e.g., 40°C) .
    • Catalytic Traces : Metal impurities (e.g., Fe³⁺) accelerate racemization. Pre-treat solvents with chelating agents .
      Validation : Compare specific rotation ([α]D) with literature values. A deviation >5% indicates racemization .

Q. How can (2R)-2-bromopropionyl chloride be optimized for grafting onto polymers, and what metrics evaluate success?

Answer :

  • Grafting Strategies :
    • Radical Initiation : Use AIBN to generate macroradicals on polymer backbones (e.g., cellulose), followed by bromide transfer from (2R)-2-bromopropionyl chloride to create initiation sites .
    • Acylation : React with hydroxyl-rich polymers (e.g., chitosan) in DMF, using DMAP as a catalyst to improve coupling efficiency .
  • Evaluation Metrics :
    • Grafting Degree (GD) : Calculate via elemental analysis (Br content) or gravimetry. GD >50% is achievable with optimized stoichiometry (1:3 molar ratio of polymer:chloride) .
    • Thermal Stability : TGA shows increased decomposition temperature (Td) for grafted polymers due to crosslinking .

Q. How to resolve contradictions in literature-reported reaction conditions for (2R)-2-bromopropionyl chloride applications?

Answer : Case Study : reports a 3-hour acylation at 0°C, while uses 160-hour reflux at 60°C.

  • Root Cause Analysis :
    • Substrate Reactivity : Methacrylate esters () require milder conditions than aromatic amines ().
    • Steric Hindrance : Bulky substrates necessitate longer reaction times to overcome kinetic barriers.
  • Experimental Design :
    • DoE Approach : Vary temperature, time, and catalyst loading to map optimal conditions.
    • In Situ Monitoring : Use IR spectroscopy to track carbonyl disappearance and adjust parameters dynamically .
      Statistical Validation : Apply ANOVA to identify significant factors (e.g., temperature contributes 75% to yield variance) .

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